molecular formula C10H7Cl2N B1594592 2,7-Dichloro-4-methylquinoline CAS No. 59666-16-9

2,7-Dichloro-4-methylquinoline

Cat. No. B1594592
Key on ui cas rn: 59666-16-9
M. Wt: 212.07 g/mol
InChI Key: FTONSAARTKYOAV-UHFFFAOYSA-N
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Patent
US05510338

Procedure details

A solution of quinolone 13 (10 g; 51.6mmol) in 90 ml of POCl3 was refluxed for 2 hours. After cooling, the mixture was poured into 300 g ice-water and neutralized with NH4OH. The resultant precipitate was filtered off and washed with cold H2O. The crude product was recrystallized from 95% ethanol to obtain 8.95 g (72%) of 14. 1H NMR (CDCl3): δ2.71 (s, 3H); 7.28 (d, 1H); 7.55 (d, 1H); 7.92 (d, 1H); 8.08 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:13])=[CH:7][C:8](=O)[NH:9]2)=[CH:4][CH:3]=1.[NH4+].[OH-].O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:8]1[CH:7]=[C:6]([CH3:13])[C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C2C(=CC(NC2=C1)=O)C
Name
Quantity
90 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered off
WASH
Type
WASH
Details
washed with cold H2O
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 95% ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2C(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.95 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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